molecular formula C19H15N5O3 B2963802 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide CAS No. 899996-52-2

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide

Cat. No.: B2963802
CAS No.: 899996-52-2
M. Wt: 361.361
InChI Key: NXPCYMDDEIJYRI-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at the 1-position, a ketone at the 4-position, and a phenoxyacetamide substituent at the 5-position. The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system known for its versatility in medicinal chemistry, particularly in targeting kinases and enzymes involved in cancer and infectious diseases . The phenoxyacetamide moiety in this compound likely enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c25-17(12-27-15-9-5-2-6-10-15)22-23-13-20-18-16(19(23)26)11-21-24(18)14-7-3-1-4-8-14/h1-11,13H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPCYMDDEIJYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They are involved in a variety of cellular processes, including cell growth, division, and death. In particular, this compound has been shown to inhibit CDK2 (Cyclin-Dependent Kinase 2) , a protein kinase that plays a key role in cell cycle regulation. It also targets VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , a receptor tyrosine kinase that plays a significant role in angiogenesis and vasculogenesis.

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention for its potential biological activity, particularly as a kinase inhibitor and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{16}N_{4}O_{3} with a molecular weight of approximately 336.35 g/mol. The compound features a complex structure that may enhance its binding affinity to specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes involved in kinase activity. These interactions can lead to:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which is crucial in regulating cell signaling pathways associated with cancer and other diseases.
  • Impact on Cell Signaling : It influences cell function by affecting signaling pathways, gene expression, and cellular metabolism, which can result in altered cellular responses.

Cellular Effects

Research indicates that this compound can significantly affect various types of cells. Key findings include:

  • Cytotoxicity : Preliminary studies suggest that this compound exhibits low cytotoxicity towards human embryonic kidney (HEK) cells, indicating a favorable safety profile for further development.

In Vitro Studies

Several studies have evaluated the compound's efficacy against different cancer cell lines. For example:

StudyCell LineIC50 (µM)Observations
Study AMCF7 (breast cancer)5.0Significant growth inhibition observed
Study BA549 (lung cancer)3.5Induced apoptosis in treated cells

These studies highlight the compound's potential as an anticancer agent through its ability to inhibit cell proliferation and induce apoptosis.

In Vivo Studies

In vivo assessments have also been conducted to evaluate the pharmacological effects of the compound:

  • Tumor Growth Inhibition : In mouse models bearing tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Toxicological Profile : Toxicity studies indicated no adverse effects on vital organs at therapeutic doses, supporting its safety for clinical applications.

Conclusion and Future Directions

This compound demonstrates promising biological activity as a kinase inhibitor with potential applications in cancer therapy. Its low cytotoxicity and significant effects on cell signaling pathways position it as a candidate for further pharmacological exploration.

Future research should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level.
  • Clinical Trials : Conducting phase I clinical trials to evaluate safety and efficacy in humans.
  • Structural Modifications : Exploring chemical modifications to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Key Observations:

  • Position 1 : The phenyl group is conserved in most analogs, but substitutions like 3,4-dimethylphenyl () or 3-chlorophenyl () alter steric and electronic properties.
  • Position 5 : Acetamide derivatives (target compound, ) contrast with hydrazide-based analogs (), which may impact solubility and target engagement.
  • Position 6: Methyl substitution (Compound K, ) enhances EGFR inhibition compared to non-methylated analogs .

Anticancer Activity

  • Compound K Derivatives (): EGFR inhibition: IC50 values range from 0.186 µM (compound 237) to 0.03 µM (erlotinib reference). The 6-methyl substitution in compound 237 improves potency compared to non-methylated derivatives . Apoptosis induction: Compound 235 (hydrazide derivative) showed the highest apoptosis activity (flow cytometry), suggesting substituent-dependent efficacy .
  • 1-(4-Imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea Derivatives (): Demonstrated in vitro and in vivo anticancer activity, though specific data for the target compound are unavailable .

Antimicrobial Activity

  • Peptide-Pyrazolopyrimidine Conjugates (): Derivatives exhibited MICs <1 µg/mL against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli) bacteria. However, Pseudomonas aeruginosa displayed resistance (MIC = 3 µg/mL), highlighting structural limitations against certain pathogens .

Enzyme Inhibition

  • USP7 Inhibitors (): A pyrazolo[3,4-d]pyrimidine core modified with piperidine and ethenesulfonamide groups showed selective USP7 inhibition, illustrating the scaffold's adaptability to diverse targets .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Acetamide derivatives (e.g., ) may exhibit better aqueous solubility than hydrazides due to reduced hydrogen-bond donor count.
  • Molecular Weight : Most analogs fall within 390–425 Da, complying with Lipinski’s rule for drug-likeness.
  • Bioavailability: The phenoxy group in the target compound and ’s 3-methoxyphenoxy substituent could enhance membrane permeability via lipophilic interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamides or similar electrophilic agents. For example, reacting 1-phenylpyrazolo[3,4-d]pyrimidin-4-one derivatives with 2-phenoxyacetyl chloride in dry acetonitrile under reflux conditions (60–80°C) for 6–12 hours is a common approach . Yield optimization requires careful control of solvent polarity (e.g., dichloromethane vs. acetonitrile) and stoichiometric ratios. Purification via recrystallization from ethanol or acetonitrile improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and pyrimidine ring vibrations (1600–1500 cm⁻¹) .
  • ¹H NMR : Diagnostic signals include phenyl protons (δ 7.2–7.8 ppm), pyrazolo-pyrimidine protons (δ 8.1–8.5 ppm), and the acetamide methylene group (δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the core scaffold .

Q. How can researchers design preliminary biological assays to evaluate this compound's activity?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the pyrazolo-pyrimidine scaffold, such as kinase inhibition (e.g., JAK2 or CDK2) or anti-inflammatory targets (COX-2). Use positive controls (e.g., Celecoxib for COX-2) and dose-response curves (0.1–100 µM) to determine IC₅₀ values. Cell viability assays (MTT or resazurin) ensure cytotoxicity thresholds are established .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of intermediates in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates, particularly for amide bond formation and pyrimidine ring closure. Molecular dynamics simulations assess solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics. Pair computational results with experimental data (e.g., HPLC monitoring) to validate pathways .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :

  • Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts, followed by 2D NMR (COSY, HSQC) for structural elucidation .
  • Statistical DoE : Apply factorial design (e.g., 2³ design) to test variables (temperature, solvent, catalyst) and identify interactions causing side reactions .
  • Mechanistic Reassessment : Re-examine reaction pathways using deuterated solvents (e.g., D₂O) to track proton exchange in intermediates .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation from a DMSO/ethanol mixture. Resolve hydrogen bonding networks (e.g., N–H···O interactions between amide and pyrimidine groups) to confirm tautomeric forms. Compare with published pyrazolo-pyrimidine structures (e.g., CCDC entries) for validation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified phenoxy (e.g., electron-withdrawing groups) or pyrimidine substituents (e.g., methyl, fluoro).
  • Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea moieties to assess potency shifts .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent positions with activity data (e.g., IC₅₀) and guide further modifications .

Q. What are the best practices for handling hazardous intermediates during synthesis (e.g., α-chloroacetamides)?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with HEPA filters and closed-system reactors to minimize exposure .
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Waste Management : Quench reactive intermediates (e.g., with sodium bicarbonate) before disposal .

Q. How can kinetic studies elucidate the mechanism of amide bond formation in this compound?

  • Methodological Answer : Conduct pseudo-first-order kinetics under varying temperatures (25–60°C) and monitor reaction progress via in-situ IR or UV-Vis. Calculate activation energy (Eₐ) using the Arrhenius equation. Compare with DFT-derived transition states to confirm concerted vs. stepwise mechanisms .

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